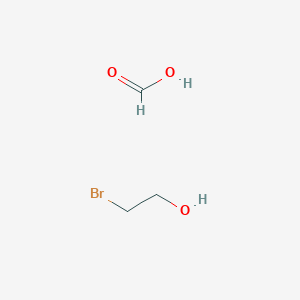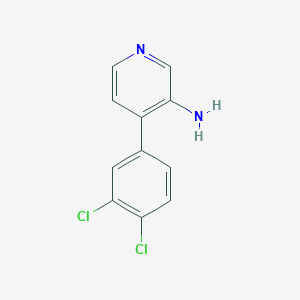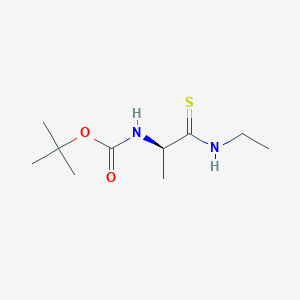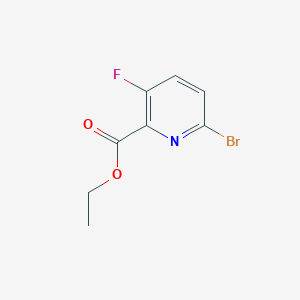
3-(4-(Benzyloxy)phenethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Benzyloxy)phenethoxy)propanoic acid is an organic compound with the molecular formula C16H16O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenethoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzyl alcohol and 3-bromopropanoic acid.
Etherification: The 4-hydroxybenzyl alcohol is first converted to 4-benzyloxybenzyl alcohol using benzyl chloride in the presence of a base such as sodium hydroxide.
Alkylation: The 4-benzyloxybenzyl alcohol is then reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyloxy or halobenzyloxy derivatives.
科学的研究の応用
Chemistry
3-(4-(Benzyloxy)phenethoxy)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structure allows for the exploration of various pharmacophores, which can lead to the development of new therapeutic agents.
Industry
In materials science, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties to the final products, such as improved thermal stability or mechanical strength.
作用機序
The mechanism of action of 3-(4-(Benzyloxy)phenethoxy)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the propanoic acid moiety can participate in hydrogen bonding and ionic interactions with target proteins.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenethoxy)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenethoxy)propanoic acid: Contains a hydroxy group instead of a benzyloxy group.
3-(4-Chlorophenethoxy)propanoic acid: Features a chloro group instead of a benzyloxy group.
Uniqueness
3-(4-(Benzyloxy)phenethoxy)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
3-[2-(4-phenylmethoxyphenyl)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H20O4/c19-18(20)11-13-21-12-10-15-6-8-17(9-7-15)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,20) |
InChIキー |
NDZCVWXWEDGUIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)


![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)


![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)



![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)

